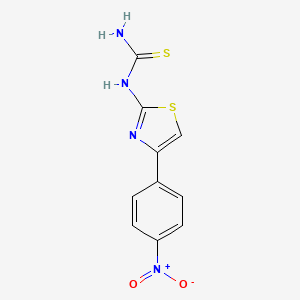

1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea

Description

Significance of the Thiazole (B1198619) and Thiourea (B124793) Moieties in Medicinal Chemistry

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govwisdomlib.orgsysrevpharm.orgbohrium.com It is a key structural component in numerous natural products, such as vitamin B1 (thiamine), and in a variety of synthetic drugs. nih.govsysrevpharm.org The thiazole nucleus is present in pharmaceuticals with diverse therapeutic uses, including antimicrobial (e.g., sulfathiazole), antiviral (e.g., ritonavir), antifungal (e.g., abafungin), and anticancer (e.g., tiazofurin) agents. nih.govsysrevpharm.org Its aromatic nature and the presence of heteroatoms allow for a range of chemical modifications, making it a privileged scaffold in drug design. wisdomlib.orgpharmaguideline.com

Similarly, the thiourea moiety, characterized by a central carbon atom double-bonded to sulfur and single-bonded to two nitrogen atoms, is a vital functional group in medicinal chemistry. researchgate.netsemanticscholar.orgnih.gov Thiourea derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. semanticscholar.orgnih.gov The ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors, as well as to chelate with metal ions, contributes to the diverse pharmacological profiles of these compounds. semanticscholar.org

The combination of these two pharmacophores into a single thiazolylthiourea molecule creates a scaffold with significant potential for interacting with various biological targets, leading to the exploration of these compounds for a wide range of therapeutic applications.

Historical Context of Thiazolylthiourea Research

The foundation of thiazole chemistry was laid in the late 19th century with the pioneering work of Hantzsch and Hofmann. nih.gov The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring, typically through the condensation of an α-haloketone with a thioamide or thiourea. chemicalbook.comchemhelpasap.com This discovery opened the door for the systematic synthesis and investigation of a vast number of thiazole derivatives.

Research into thiourea and its derivatives also has a long history, with their applications evolving over time. researchgate.netsemanticscholar.org Initially used in industrial processes, their medicinal properties soon became a focus of investigation, leading to the development of various drugs. nih.gov The synthesis of thiazolylthiourea compounds naturally followed from the established chemistries of their constituent parts, with researchers aiming to combine the biological activities of both moieties into a single hybrid molecule.

Overview of the Chemical Class: 1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea within the Thiourea Family

This compound belongs to the N,N'-disubstituted thiourea family, where one nitrogen atom of the thiourea core is attached to a 2-thiazolyl group. This thiazole ring is, in turn, substituted at its 4-position with a 4-nitrophenyl group. The structure is characterized by:

A thiazole ring , a known pharmacophore.

A thiourea linker , which provides conformational flexibility and hydrogen bonding capabilities.

A 4-nitrophenyl group , an electron-withdrawing substituent that can significantly influence the electronic properties and biological activity of the molecule. encyclopedia.pub

This specific arrangement of functional groups makes this compound a subject of interest for investigating its chemical properties and potential biological activities.

Structure

3D Structure

Propriétés

IUPAC Name |

[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S2/c11-9(17)13-10-12-8(5-18-10)6-1-3-7(4-2-6)14(15)16/h1-5H,(H3,11,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPVNJFYYFCVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 4 Nitrophenyl Thiazol 2 Yl Thiourea and Its Analogues

General Synthetic Strategies for Thiazolylthioureas

The synthesis of thiazolylthioureas is not a singular process but rather a combination of reactions that first build the thiazole (B1198619) heterocycle, which is then functionalized. The two primary approaches involve either creating the thiourea (B124793) moiety on a pre-existing aminothiazole or building the thiazole ring from a precursor that already contains a thiourea or a related structure.

Synthesis via Isothiocyanates and Aminothiazoles

A prevalent and versatile method for preparing thiourea derivatives involves the reaction of an amine with an isothiocyanate. In the context of thiazolylthioureas, this translates to the nucleophilic addition of a 2-aminothiazole (B372263) derivative to an isothiocyanate. nih.gov This reaction is generally straightforward and provides a direct route to the desired thiourea scaffold.

The isothiocyanate itself can be a starting reagent or generated in situ. A common laboratory-scale method involves the reaction of an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) in a solvent like anhydrous acetone (B3395972). nih.gov This produces an acyl isothiocyanate intermediate. Subsequent addition of a primary amine, such as a substituted 2-aminothiazole, to the reaction mixture leads to the formation of an N-acylthiourea derivative. nih.gov The acyl group can then be removed under basic conditions if the unsubstituted thiourea is the target. For instance, novel 1,3,4-thiadiazole (B1197879) sulfonyl thioureas have been synthesized through the nucleophilic addition of 2-amino-1,3,4-thiadiazoles to p-toluene sulfonyl isothiocyanate. nih.gov Similar strategies are applicable to the thiazole family, where the 2-aminothiazole acts as the nucleophile.

Hantzsch Thiazole Synthesis and Subsequent Thiourea Formation

The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry and the most common method for preparing the 2-aminothiazole precursors required for the title compound. organic-chemistry.orgchemhelpasap.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of 2-aminothiazoles, thiourea is used as the thioamide component. chemhelpasap.comyoutube.com

The mechanism begins with a nucleophilic attack by the sulfur atom of thiourea on the carbon bearing the halogen in the α-haloketone, forming an isothiouronium salt intermediate. chemhelpasap.com This is followed by an intramolecular cyclization, where one of the amino groups attacks the ketone's carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic 2-aminothiazole ring. youtube.com This synthesis is known for being high-yielding and relatively simple to perform. chemhelpasap.com The resulting 2-aminothiazole can then be isolated and used in a subsequent step to form the thiourea derivative, as described in section 2.1.1.

Alternative Synthetic Pathways for 1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea Precursors

The primary precursor for the targeted synthesis is 2-amino-4-(4-nitrophenyl)thiazole. The most direct route to this precursor is the Hantzsch thiazole synthesis. This involves the reaction between 2-bromo-1-(4-nitrophenyl)ethan-1-one and thiourea. nanobioletters.comijsr.net

The synthesis of the required α-haloketone, 2-bromo-1-(4-nitrophenyl)ethan-1-one, starts from p-nitroacetophenone. The bromination of the α-carbon of p-nitroacetophenone yields the necessary reactant. The subsequent reaction of this α-haloketone with thiourea, typically heated in a solvent like ethanol, provides the 2-amino-4-(4-nitrophenyl)thiazole precursor in good yield. ijsr.net This cyclocondensation is a well-documented and efficient method for creating the core heterocyclic structure needed for the final compound. researchcommons.org

Targeted Synthesis of this compound

The specific synthesis of this compound is a two-stage process that first builds the 2-amino-4-(4-nitrophenyl)thiazole intermediate, followed by the formation of the thiourea group.

Reaction Conditions and Optimization

Step 1: Synthesis of 2-amino-4-(4-nitrophenyl)thiazole via Hantzsch Reaction This step involves reacting 2-bromo-1-(4-nitrophenyl)ethan-1-one with thiourea. The reaction is typically carried out by heating the components in a suitable solvent.

| Parameter | Condition | Source |

| Reactants | 2-bromo-1-(4-nitrophenyl)ethan-1-one, Thiourea | nanobioletters.comijsr.net |

| Solvent | Ethanol or Methanol | chemhelpasap.comijsr.net |

| Temperature | Reflux | ijsr.net |

| Reaction Time | Several hours (e.g., 8 hours) | ijsr.net |

| Work-up | The initial product may be the hydrobromide salt, which is neutralized with a base like ammonia (B1221849) solution or sodium carbonate to precipitate the free amine. youtube.comijsr.net |

Step 2: Formation of the Thiourea Moiety To form the final product, this compound, the amino group of the precursor is converted into a thiourea. A common method for creating N-substituted thioureas is to react the amine with an appropriate isothiocyanate. For the title compound, which is an N-acyl thiourea derivative, the precursor 2-amino-4-(4-nitrophenyl)thiazole would be reacted with an in situ generated isothiocyanate, such as benzoyl isothiocyanate. nih.gov

A general procedure involves reacting ammonium thiocyanate with a carboxylic acid chloride (like benzoyl chloride) in acetone to form the acyl isothiocyanate. The 2-amino-4-(4-nitrophenyl)thiazole is then added to this mixture and heated to yield the N-benzoyl-N'-(4-(4-nitrophenyl)thiazol-2-yl)thiourea. Subsequent hydrolysis would be needed to get the unsubstituted thiourea. Alternatively, reacting the amine with thiophosgene (B130339) would yield 2-isothiocyanato-4-(4-nitrophenyl)thiazole, which could then be reacted with ammonia to give the final product. Optimization of these steps involves adjusting reaction times, temperature, and molar ratios of reactants to maximize yield and minimize side products. researchgate.netnih.gov

Purification Techniques for this compound

Purification is critical at the end of each synthetic step to ensure the purity of the intermediates and the final product.

Filtration: After the Hantzsch reaction and neutralization, the crude 2-amino-4-(4-nitrophenyl)thiazole often precipitates from the solution. This solid can be collected by simple filtration, such as using a Buchner funnel. chemhelpasap.com The collected solid is typically washed with water to remove any remaining salts. chemhelpasap.comijsr.net

Recrystallization: This is the most common method for purifying the solid intermediate and the final product. Ethanol is frequently used as a recrystallization solvent for aminothiazole derivatives. nanobioletters.comijsr.net The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

Chromatography: Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of the reaction and assessing the purity of the final product. researchgate.net For more challenging purifications, column chromatography can be employed. Preparative thin-layer chromatography has also been used for purifying analogous nitrophenyl-thiourea compounds. e3s-conferences.org

These standard techniques are essential for obtaining this compound with high purity.

Derivatization and Functionalization Approaches for Thiazolylthiourea Analogues

The chemical architecture of this compound provides multiple sites for structural modification. Researchers have explored various synthetic routes to introduce diverse functional groups and build a library of analogues. These approaches can be systematically categorized based on the part of the molecule being altered.

Modification of the Nitrophenyl Moiety

The 4-nitrophenyl group attached to the C4 position of the thiazole ring offers a primary site for derivatization. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule. nih.gov Modifications to this moiety can lead to substantial changes in the compound's characteristics.

A principal strategy for modifying this group is the reduction of the nitro group to an amine. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a handle for a variety of subsequent functionalizations. The resulting aniline (B41778) derivative can undergo a wide array of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or similar reactions to introduce halides, cyano, or hydroxyl groups.

Beyond the nitro group, the aromatic ring itself can be subjected to electrophilic aromatic substitution , although the presence of the deactivating nitro group directs incoming electrophiles primarily to the positions meta to it (i.e., C2 and C6 of the nitrophenyl ring). Furthermore, analogues can be synthesized by starting with differently substituted 4-halophenylacetophenones in the initial Hantzsch thiazole synthesis, allowing for the introduction of a wide range of substituents on the phenyl ring. nih.gov

Table 1: Examples of Nitrophenyl Moiety Modifications

| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential for Further Derivatization |

|---|---|---|---|

| Nitro Group Reduction | Fe/HCl, SnCl2/HCl, H2/Pd-C | -NH2 (Amino) | High (Acylation, Alkylation, Diazotization) |

| Amine Acylation | R-COCl, (R-CO)2O | -NHCOR (Amide) | Moderate |

| Amine Sulfonylation | R-SO2Cl | -NHSO2R (Sulfonamide) | Low |

| Substitution via Diazonium Salt | 1. NaNO2, HCl; 2. CuX (X=Cl, Br, CN) | -Cl, -Br, -CN, -OH | Variable |

Substitution on the Thiazole Ring

The thiazole ring is a relatively stable aromatic system. pharmaguideline.com Its reactivity towards substitution is dictated by the electronic nature of the ring atoms and the existing substituents. The lone pair of electrons on the nitrogen atom makes it susceptible to protonation and N-alkylation, forming thiazolium cations. pharmaguideline.com

For electrophilic substitution, the C5 position is the most favored site for attack, as it is the most electron-rich carbon in the thiazole ring. pharmaguideline.comslideshare.net However, in the target compound, the C5 position is unsubstituted and available for functionalization. Reactions such as halogenation or sulfonation could potentially introduce substituents at this site, provided the conditions are carefully controlled. pharmaguideline.comslideshare.net

Halogenation: Bromination or chlorination can occur at the C5 position, often requiring specific catalysts or conditions, especially since electron-donating groups typically enhance the ring's reactivity towards electrophiles. slideshare.net

Deprotonation/Metalation: The proton at C2 of the thiazole ring is the most acidic. However, in the specified compound, this position is occupied. The next most likely site for deprotonation by a strong base like an organolithium compound would be C5, creating a nucleophilic center that can react with various electrophiles like aldehydes or alkyl halides. pharmaguideline.com

Nucleophilic substitution reactions on the thiazole ring are generally difficult unless the ring is activated by quaternization of the nitrogen or by the presence of a good leaving group at the C2 position. pharmaguideline.com

Table 2: Potential Substitution Reactions on the Thiazole Ring

| Position | Reaction Type | Typical Reagents | Resulting Structure |

|---|---|---|---|

| C5 | Electrophilic Halogenation | Br2, Cl2 | 5-Halo-thiazole derivative |

| C5 | Electrophilic Sulfonation | H2SO4/Oleum | Thiazole-5-sulfonic acid derivative |

| C5 | Metalation followed by Electrophilic Quench | 1. n-BuLi; 2. R-X, R-CHO | 5-Alkyl/5-Hydroxymethyl-thiazole derivative |

| N3 | N-Alkylation | R-X (Alkyl Halide) | Thiazolium cation |

Diversification at the Thiourea Linkage

The thiourea moiety (-NH-C(S)-NH-) is a versatile functional group that offers significant opportunities for diversification. nih.gov The parent compound, this compound, is typically synthesized from the corresponding 2-amino-4-(4-nitrophenyl)thiazole precursor. researchgate.netresearchgate.net This synthesis itself provides a route for diversification.

The most common method involves the reaction of the 2-aminothiazole with an isothiocyanate . By varying the isothiocyanate (R-N=C=S), a wide array of N'-substituted thiourea analogues can be generated. For instance, reacting 2-aminothiazoles with p-toluene sulfonyl isothiocyanate leads to the formation of sulfonyl thioureas. nih.gov

Further derivatization can be achieved by reacting the N-H protons of the thiourea linkage itself.

Acylation/Acetylation: The nitrogen atoms of the thiourea group can be acylated. For example, chloroacetyl chloride can be used to introduce a chloroacetyl group, which can then serve as a point for further substitution by reacting with various nucleophiles. researchgate.netresearchgate.net

Reaction with Electrophiles: The sulfur atom of the thiourea is nucleophilic and can react with electrophiles to form isothiourea derivatives. This alters the core structure of the linkage.

The synthesis of bis-thioureas, where two thiourea units are present in a molecule, demonstrates another level of structural complexity and diversification that can be achieved. nih.gov

Table 3: Strategies for Diversification at the Thiourea Linkage

| Approach | Key Reagents | Description | Resulting Analogue Type |

|---|---|---|---|

| Varying the Isothiocyanate | R-NCS (e.g., Aryl, Alkyl, Acyl, Sulfonyl isothiocyanates) | Reaction of 2-amino-4-(4-nitrophenyl)thiazole with different isothiocyanates. | N'-Substituted thioureas |

| N-Acylation | R-COCl (e.g., Chloroacetyl chloride) | Acylation of one or both nitrogen atoms of the thiourea moiety. | N-Acylthiourea derivatives |

| S-Alkylation | R-X (Alkyl Halide) | Alkylation at the sulfur atom to form an isothiourea salt. | S-Alkylisothiourea derivatives |

Coordination Chemistry and Metal Complexation of Thiazolylthiourea Ligands

Chelation Behavior of Thiazolylthiourea Ligands

The chelation behavior of thiazolylthiourea ligands is dictated by the presence of multiple potential donor atoms and their ability to form stable ring structures with a central metal ion. These ligands are known for their flexibility in coordination, capable of acting as either neutral or anionic ligands. mdpi.com

Donor Atom Identification and Coordination Sites (e.g., Sulfur and Nitrogen Atoms)

Thiazolylthiourea ligands, including 1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea, possess several potential coordination sites: the thiocarbonyl sulfur atom (S), the two nitrogen atoms of the thiourea (B124793) moiety, and the nitrogen atom of the thiazole (B1198619) ring. mdpi.comnih.govnih.gov This multiplicity of donor sites allows for various coordination modes.

Coordination can occur in a monodentate fashion, typically through the soft sulfur atom of the thiocarbonyl group, which shows a high affinity for soft metal ions. nih.govmdpi.com For instance, in the mononuclear copper(I) complex, [CuCl(C₇H₇N₃O₂S)(C₁₈H₁₅P)₂], the 1-(4-nitrophenyl)thiourea ligand coordinates to the copper atom solely through its sulfur atom. nih.gov

Alternatively, these ligands can act as bidentate chelating agents, coordinating through the sulfur atom and one of the nitrogen atoms. mdpi.comnih.gov The nitrogen atoms involved can be from the thiourea group or the thiazole ring. nih.govijper.org This bidentate coordination results in the formation of a stable chelate ring, a common feature in the coordination chemistry of N,S-donor ligands. mdpi.comnih.gov The specific coordination mode adopted often depends on the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Ligand Deprotonation in Complex Formation

Thiourea derivatives can coordinate to metal ions either as neutral molecules or as deprotonated monoanions. mdpi.commdpi.com The deprotonation typically occurs at one of the N-H groups of the thiourea backbone, facilitated by the presence of a base or the nature of the metal ion. mdpi.com Upon deprotonation, the ligand becomes anionic and often forms a bidentate chelate with the metal ion through the sulfur and the deprotonated nitrogen atom. mdpi.com

Synthesis and Characterization of Metal Complexes of Thiazolylthioureas

The synthesis of metal complexes with thiazolylthiourea ligands is a well-established area of inorganic chemistry, leading to a wide array of compounds with interesting structural and physical properties.

Complexation with Transition Metals (e.g., Manganese(II), Cobalt(II), Zinc(II), Palladium(II), Gold, Silver, Copper)

Thiazolylthiourea ligands have been successfully complexed with a variety of transition metals. The synthesis generally involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or perchlorates) in an appropriate solvent. ijper.orgdoi.org The reaction mixture is often heated to facilitate the complex formation. ijper.orgnih.gov

For example, the synthesis of the copper(I) complex with 1-(4-nitrophenyl)thiourea was achieved by reacting copper(I) chloride with the ligand and triphenylphosphine (B44618) in acetonitrile (B52724) under reflux. nih.gov Similarly, complexes of other metals such as cobalt(II), nickel(II), and zinc(II) have been prepared by reacting the respective metal salts with thiazole-containing Schiff base ligands. ijper.org The stoichiometry of the resulting complexes, whether 1:1 or 1:2 (metal:ligand), depends on the reaction conditions and the coordination preferences of the metal ion. mdpi.com

Table 1: Examples of Transition Metals Complexed with Thiourea and Thiazole-Based Ligands

| Metal Ion | Example of Ligand Type | Reference |

|---|---|---|

| Copper(I/II) | 1-(4-nitrophenyl)thiourea, Diisopropylthiourea, Azomethine thiourea | nih.govnih.govechemcom.com |

| Cobalt(II) | N-phenyl-N′-(3-triazolyl)thiourea, N-(4-phenylthiazol-2-yl)-2- (pyridin-2-yl-methylene) hydrazinecarboxamide | ijper.orgdoi.org |

| Zinc(II) | N-(4-phenylthiazol-2-yl)-2- (pyridin-2-yl-methylene) hydrazinecarboxamide, Diisopropylthiourea | nih.govijper.org |

| Palladium(II) | N-Phenylmorpholine-4-carbothioamide, Diacylthioureas | mdpi.comrsc.org |

| Gold(I/III) | Thiourea with phosphine (B1218219) group, Diacylthioureas | nih.govrsc.org |

| Silver(I) | Thiourea with phosphine group, Thio oxocrown ethers | nih.govmdpi.com |

| Manganese(II) | 2-thiouracil derivatives | mdpi.com |

Spectroscopic Techniques for Complex Characterization

A suite of spectroscopic techniques is employed to confirm the formation of metal complexes and to elucidate their structures.

Infrared (IR) Spectroscopy : This technique is crucial for identifying the donor atoms involved in coordination. A shift in the ν(C=S) stretching frequency to a lower wavenumber in the complex's spectrum compared to the free ligand indicates the coordination of the sulfur atom. nih.govmdpi.com Changes in the N-H stretching vibration region, such as a shift in frequency or disappearance of a band, provide evidence for the involvement of nitrogen atoms and potential deprotonation. mdpi.com The appearance of new, low-frequency bands can often be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations, further confirming complexation.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Electronic absorption spectroscopy provides information about the geometry of the complex and the nature of the electronic transitions. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and, for transition metals with d-electrons, d-d transitions and ligand-to-metal charge transfer (LMCT) bands. ijper.orgdoi.org The position and intensity of these bands can help in assigning the coordination geometry (e.g., tetrahedral, square-planar, or octahedral). ijper.orgdoi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. Upon coordination, the chemical shifts of protons and carbons in the vicinity of the donor atoms are altered. mdpi.comnih.gov For instance, the signal for the N-H proton often shifts downfield or broadens upon complexation, and in cases of deprotonation, it disappears entirely. mdpi.comijper.org Significant shifts in the ¹³C signal of the thiocarbonyl carbon (C=S) also serve as strong evidence of coordination through the sulfur atom. echemcom.com

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is widely used to determine the molecular weight of the synthesized complexes. ijper.orgechemcom.com The observation of a molecular ion peak corresponding to the expected mass of the complex confirms its formation and provides information about its stoichiometry. ijper.org

Table 2: Key Spectroscopic Changes Upon Complexation of Thiazolylthiourea Ligands

| Technique | Observed Change | Inference | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift of ν(C=S) to lower frequency | Coordination through sulfur atom | nih.govmdpi.com |

| IR Spectroscopy | Disappearance/shift of ν(N-H) | Coordination/deprotonation of nitrogen atom | mdpi.com |

| UV-Vis Spectroscopy | Appearance of new d-d transition bands | Formation of a transition metal complex with a specific geometry | ijper.orgdoi.org |

| ¹H NMR Spectroscopy | Shift or disappearance of N-H proton signal | Involvement of N-H group in coordination or deprotonation | mdpi.comnih.gov |

| ¹³C NMR Spectroscopy | Shift in the C=S carbon signal | Coordination involving the thiocarbonyl group | echemcom.com |

| Mass Spectrometry | Molecular ion peak matching the expected complex mass | Confirmation of complex formation and stoichiometry | ijper.org |

Influence of Metal Complexation on Biological Activities of Thiazolylthiourea Compounds

The coordination of thiazolylthiourea ligands to metal ions can profoundly influence their biological properties. It is a widely observed phenomenon that the biological activity of a ligand is enhanced upon complexation with a metal ion. mdpi.commdpi.comresearchgate.net This enhancement is often attributed to the principles of chelation theory.

According to this theory, the chelation process reduces the polarity of the central metal ion because of the partial sharing of its positive charge with the donor atoms of the ligand and possible π-electron delocalization over the entire chelate ring. mdpi.com This increase in the lipophilic character of the complex facilitates its penetration through the lipid layers of cell membranes, thereby increasing its uptake and bioavailability at the site of action. mdpi.com

For example, numerous studies on metal complexes of thiourea and thiazole derivatives have reported significantly higher antimicrobial (antibacterial and antifungal) and anticancer activities for the complexes compared to the free ligands. mdpi.comresearchgate.netgranthaalayahpublication.org The nature of the metal ion itself also plays a critical role in the biological activity profile of the complex. mdpi.commdpi.com Different metals can lead to varying degrees of activity enhancement and may even introduce different mechanisms of action. Therefore, the combination of a biologically active thiazolylthiourea ligand with a suitable metal ion offers a promising strategy for the development of new therapeutic agents. researchgate.netgranthaalayahpublication.org

Antimicrobial Activities of Thiazolylthiourea Derivatives

Thiazolylthiourea derivatives are a class of chemical compounds that have demonstrated a wide spectrum of antimicrobial activities. The core structure, which combines a thiazole ring with a thiourea group, is a key pharmacophore that has been explored for the development of new therapeutic agents. The presence of various substituents on both the thiazole and thiourea moieties allows for the fine-tuning of their biological effects.

Thiazolylthiourea derivatives have shown notable efficacy against a range of both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the aromatic rings of these molecules play a crucial role in determining their antibacterial potency and spectrum.

Studies on various thiazolylthiourea derivatives have consistently reported their ability to inhibit bacterial growth. For instance, a series of thiourea derivatives containing 4-arylthiazoles and a d-glucose (B1605176) moiety were synthesized and evaluated for their antibacterial activity. Among the tested compounds, those with specific substitutions demonstrated significant inhibitory effects against various bacterial strains. nih.gov

One study highlighted that thiourea derivatives, particularly those with a 4-nitrophenyl group, exhibited promising antibacterial activities. For example, certain 4-thiazolidinone (B1220212) derivatives with a 4-nitrophenyl substituent showed favorable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, and for some of these derivatives, MIC values have been reported in the low microgram per milliliter range, indicating strong antibacterial action. nih.gov

The table below summarizes the antibacterial activity of selected thiazolylthiourea derivatives against various bacterial strains, illustrating the potential of this class of compounds.

Table 1: Antibacterial Activity of Selected Thiazolylthiourea Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiourea derivative with 4-chlorophenylthiazole and glucose moiety | Staphylococcus aureus | 1.56 | nih.gov |

| Thiourea derivative with 4-bromophenylthiazole and glucose moiety | Staphylococcus aureus | 0.78 | nih.gov |

| Thiourea derivative with 4-bromophenylthiazole and glucose moiety | Klebsiella pneumoniae | 0.78 | nih.gov |

| Thiourea derivative with 4-bromophenylthiazole and glucose moiety | Pseudomonas aeruginosa | 0.78 | nih.gov |

| 3-(4-chlorobenzothiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-one | Enterobacter cloacae | 0.008-0.06 | |

| 3-(6-methoxybenzothiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-one | Bacillus cereus | 0.008-0.06 |

The mechanism of antibacterial action for many thiazolylthiourea derivatives involves the inhibition of essential bacterial enzymes. Key targets that have been identified include DNA gyrase, DNA topoisomerase IV, and dihydrofolate reductase (DHFR). nih.gov These enzymes are critical for bacterial DNA replication, repair, and metabolism, making them excellent targets for antibiotic development.

A study on thiourea derivatives containing a 4-arylthiazole and a d-glucose moiety found that some of these compounds were potent inhibitors of S. aureus DNA gyrase, DNA topoisomerase IV, and DHFR. nih.gov For example, a derivative with a 4-bromophenylthiazole group (compound 4h in the study) was a particularly strong inhibitor of all three enzymes, with IC50 values in the low micromolar to nanomolar range. nih.gov This suggests that these compounds can have multiple modes of action, which can be advantageous in overcoming bacterial resistance.

The antibacterial mechanism of thiazolylthiourea derivatives is linked to their ability to bind to and inhibit the function of key bacterial enzymes. Molecular docking and dynamics simulations have provided insights into how these compounds interact with their targets. For instance, the thiourea and thiazole moieties can form hydrogen bonds and hydrophobic interactions with the amino acid residues in the active sites of enzymes like DNA gyrase and DHFR. nih.gov

The inhibition of DNA gyrase and topoisomerase IV disrupts DNA supercoiling and segregation, leading to a halt in DNA replication and ultimately bacterial cell death. The inhibition of DHFR, on the other hand, blocks the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides and amino acids, thereby starving the bacteria of essential building blocks for growth. nih.gov

In addition to their antibacterial properties, many thiazolylthiourea derivatives also exhibit significant antifungal activity against a variety of fungal pathogens.

Several studies have reported the potent antifungal effects of thiazolylthiourea compounds. For example, the same series of thiourea derivatives containing 4-arylthiazoles and a d-glucose moiety that showed antibacterial activity also demonstrated efficacy against fungal strains. nih.gov

The antifungal activity is also influenced by the specific chemical structure of the derivatives. The presence of certain substituents can enhance the antifungal potency. The table below presents the antifungal activity of selected thiazolylthiourea derivatives against common fungal pathogens.

Table 2: Antifungal Activity of Selected Thiazolylthiourea Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiourea derivative with 4-chlorophenylthiazole and glucose moiety | Candida albicans | 3.125 | nih.gov |

| Thiourea derivative with 4-bromophenylthiazole and glucose moiety | Aspergillus flavus | 1.56 | nih.gov |

| Thiourea derivative with 4-bromophenylthiazole and glucose moiety | Aspergillus fumigatus | 3.125 | nih.gov |

| 3-(4-chlorobenzothiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-one | Candida albicans | 0.01-0.08 |

The mechanism of antifungal action for thiazolylthiourea derivatives is still under investigation but is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes, similar to their antibacterial counterparts.

Antifungal Activity

Proposed Antifungal Mechanisms

The precise antifungal mechanism of this compound is not extensively detailed in the available literature; however, studies on related thiazole and thiourea derivatives provide insight into potential modes of action. The fungicidal activity of these classes of compounds is generally attributed to their ability to interfere with essential fungal cellular processes.

One proposed mechanism involves the disruption of the integrity of the fungal cell membrane. Research on certain aldehyde-based thiourea and thiazolyl hydrazine (B178648) derivatives has shown that these compounds can damage the mycelial plasma membrane. nih.gov This damage leads to the leakage of critical intracellular components, such as nucleic acids and proteins, ultimately causing cell death. nih.gov Another study on thiazole derivatives suggests their mechanism may be related to actions within the fungal cell wall structure and/or the cell membrane. nih.gov The use of sorbitol, an osmoprotectant that stabilizes fungal protoplasts, was found to increase the minimum inhibitory concentration (MIC) of these thiazole compounds, supporting the hypothesis that they target the cell wall. nih.gov

A further proposed mechanism is the induction of oxidative stress. The antifungal effect of some derivatives is linked to an increase in intracellular reactive oxygen species (ROS) levels, which can cause significant damage to cellular components. nih.gov Additionally, the fundamental structure of thiourea derivatives, incorporating a thiourea unit, enhances their capacity to form hydrogen bonds and engage in electrostatic interactions with fungal enzymes that are vital for the growth of the pathogen. mdpi.com

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

Thiazolylthiourea compounds have been identified as a significant class of antiviral agents, particularly noted for their potent inhibitory action against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govdiva-portal.orgnih.gov Their primary molecular target is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the viral replication cycle. youtube.commdpi.com The RT enzyme is responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. mdpi.com By inhibiting this enzyme, thiazolylthiourea derivatives effectively halt the replication process, making them valuable candidates in antiretroviral therapy. youtube.comwikipedia.org

Thiazolylthiourea derivatives fall under the category of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.govdiva-portal.org Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs), which are analogs of natural substrates and compete for the active site of the enzyme, NNRTIs employ a different mode of action. wikipedia.org They bind to a distinct, allosteric site on the HIV-1 RT enzyme, known as the NNRTI-binding pocket. mdpi.comscienceopen.com This binding event is non-competitive and induces a conformational change in the enzyme, which distorts the catalytic site and inhibits the polymerase function, thereby blocking DNA synthesis. wikipedia.orgscienceopen.com This allosteric mechanism of action is a hallmark of NNRTIs, and many heterocyclic compounds, including various thiazole derivatives, have been developed based on this principle. nih.govnih.govnih.gov

A significant advantage of certain thiazolylthiourea derivatives is their ability to inhibit not only the wild-type HIV-1 reverse transcriptase but also mutant forms of the enzyme that have developed resistance to other NNRTIs. nih.govdiva-portal.org The high mutation rate of HIV-1 often leads to the emergence of drug-resistant strains, posing a major challenge in antiretroviral therapy.

Studies on phenyl ethyl thiazolyl thiourea (PETT) compounds, which are structurally related to this compound, have demonstrated their effectiveness against both wild-type and various mutant RTs. For instance, the compound trovirdine (B1662467) and its analogue MSC-127 were evaluated against RT enzymes with mutations known to confer resistance, such as Leu100→Ile, Glu138→Arg, Tyr181→Cys, and Tyr188→His. nih.govdiva-portal.org Similarly, novel 2,4,5-trisubstituted thiazole derivatives have shown inhibitory effects against a panel of seven NNRTI-resistant HIV-1 strains. nih.gov This capacity to inhibit a range of resistant mutants highlights the potential of the thiazolylthiourea scaffold in developing more robust antiretroviral agents. nih.gov

Table 1: Inhibitory Activity of Trovirdine against Wild-Type and Mutant HIV-1 RT

The mechanistic basis for the antiviral action of thiazolylthiourea NNRTIs has been elucidated through detailed enzyme kinetic studies. For the prototype compound trovirdine, the inhibition of HIV-1 RT is characterized as being reversible and template-dependent. nih.gov The inhibition is non-competitive with respect to the deoxynucleoside triphosphate (dNTP) substrates, which is consistent with binding to an allosteric site rather than the dNTP binding site. nih.gov

Furthermore, under steady-state conditions, the inhibition by trovirdine was found to be uncompetitive with respect to the primer/template. nih.gov This suggests that the inhibitor binds preferentially to the enzyme-substrate complex. This uncompetitive mode of inhibition is considered a desirable characteristic, as mutations that affect the binding of traditional non-competitive NNRTIs might not impact the activity of these compounds. nih.gov The binding of the NNRTI molecule to the allosteric pocket ultimately prevents the enzyme from converting viral RNA into DNA, thereby halting the process of reverse transcription and interrupting the HIV infection cycle. youtube.com

Anticancer Potential of Thiazolylthiourea Compounds in Cell Line Models

The thiazole and thiourea scaffolds are prominent in the design of new therapeutic agents, and compounds incorporating both moieties have demonstrated significant potential as anticancer agents in various cell line models. mdpi.comnih.govresearchgate.net The anticancer properties of these derivatives are often attributed to their ability to interfere with cell proliferation, induce apoptosis, and inhibit key enzymes involved in cancer progression. mdpi.comnih.gov

Inhibition of Cancer Cell Proliferation in Cell Lines

Thiazolylthiourea derivatives have been shown to inhibit the proliferation of a range of human cancer cell lines. Research on a series of thiazole and thiazolopyridazines containing the 2-thioureido function revealed notable in vitro antitumor activity. mdpi.com For example, the compound 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea proved to be lethal to the HS 578T breast cancer cell line, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.8 µM. mdpi.com

Other related structures also show promise. A thiazole derivative containing a 4-nitrophenyl group, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, demonstrated strong dose-dependent antiproliferative activity against human liver (HepG-2) and breast (MCF-7) cancer cells, with IC₅₀ values of 14.05 µg/mL and 17.77 µg/mL, respectively. nih.govnih.gov Furthermore, hybrids of thiazole and amino acids have yielded compounds with potent cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some derivatives showing IC₅₀ values as low as 2.07 µM. nih.gov These findings underscore the potential of the thiazolylthiourea scaffold and its constituent parts in the development of novel antiproliferative agents.

Table 2: Cytotoxic Activity of Selected Thiazole and Thiourea Derivatives in Cancer Cell Lines

Apoptosis Induction Mechanisms in Cancer Cells

Thiazolylthiourea derivatives are recognized for their capacity to trigger programmed cell death, or apoptosis, in cancer cells, a critical mechanism for their anticancer effects. nih.govfrontiersin.orgmdpi.com The induction of apoptosis is a key strategy in cancer therapy, as it leads to the safe removal of malignant cells. nih.govnih.govjbtr.or.kr These compounds often operate through the intrinsic, or mitochondrial, pathway of apoptosis. nih.govjbtr.or.krmdpi.com This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.com This shift disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspase enzymes (caspase-9 and caspase-3), ultimately resulting in cell death. nih.govmdpi.com

Furthermore, some thiazole derivatives can halt the cancer cell cycle, frequently at the G2/M phase, preventing cell division and promoting apoptosis. researchgate.net Research on various thiourea derivatives has demonstrated their ability to induce apoptosis across different cancer cell lines. For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs and 1,2,4-triazole-linked thiourea conjugates have shown significant pro-apoptotic activity in colon and breast cancer cells, respectively. nih.gov Specifically, dichlorophenyl and fluorinated thiourea derivatives have been observed to cause a very high percentage of late-stage apoptosis in colon cancer cells. nih.gov

Enzyme and Protein Target Modulation in Anticancer Activity

The anticancer activity of thiazolylthiourea compounds is also mediated by their interaction with specific enzymes and proteins that are vital for tumor growth and survival. nih.gov A primary mode of action is the inhibition of various protein kinases, which are often overactive in cancer and drive uncontrolled cell proliferation. nih.gov Thiazolidin-4-one derivatives, a related class of compounds, have been found to inhibit a wide range of enzymes, including protein/tyrosine kinases like CDK2, Akt, and VEGFR2, as well as other important proteins such as tubulin and HSP90. nih.gov

The nitrophenyl moiety, present in the subject compound this compound, has been identified as a feature that imparts promising cytotoxic activity against several solid tumors, including lung, colorectal, prostate, and breast carcinomas. nih.gov This activity is believed to occur through the inhibition of the mitogen-activated protein kinase-activated protein kinase 2 (MK-2). nih.gov

Enzyme Inhibition Profile of Thiazolylthiourea Derivatives

The therapeutic utility of thiazolylthiourea derivatives is not limited to cancer. These compounds have shown inhibitory effects against a variety of enzymes implicated in other significant diseases.

Prolyl Oligopeptidase (POP) Inhibition for Neurodegenerative Research

Prolyl oligopeptidase (POP) is a serine protease linked to neurodegenerative disorders due to its role in processing neuropeptides. researchgate.netnih.gov Its inhibition is a therapeutic strategy being explored for conditions like Alzheimer's and Parkinson's disease. researchgate.netnih.govsci-hub.box Recently, a new class of thiazolyl thiourea derivatives has been designed and evaluated as potent POP inhibitors. nih.govdntb.gov.ua In one study, a derivative, compound 5e, demonstrated significant potency with a half-maximal inhibitory concentration (IC₅₀) of 16.47 ± 0.54 μM. nih.gov The study of structure-activity relationships indicated that derivatives with halogen and methoxy (B1213986) substituents were particularly effective. nih.gov While the inhibition of POP's proteolytic activity is a key focus, research also suggests that the therapeutic effects of some inhibitors may stem from how they modulate the enzyme's interactions with other proteins, such as alpha-synuclein, rather than just blocking its enzymatic function. sci-hub.boxnih.govdiva-portal.org

Diabetes-Associated Enzyme Inhibition (e.g., Alpha-Amylase, Alpha-Glucosidase, Protein Tyrosine Phosphatase 1B)

Thiourea derivatives have been identified as inhibitors of key enzymes associated with type 2 diabetes. nih.govresearchgate.net The inhibition of α-amylase and α-glucosidase is a crucial approach to managing post-meal blood sugar levels. nih.govnih.govresearchgate.net These enzymes are responsible for breaking down carbohydrates into absorbable sugars. nih.govtoyobousa.com

In a study screening novel thiourea derivatives, several compounds showed potent inhibition of these enzymes. nih.govresearchgate.net One compound, in particular, demonstrated the highest activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), with IC₅₀ values of 47.9 μM and 79.74 μM, respectively. researchgate.net PTP1B is another significant target in diabetes, as its inhibition can improve insulin (B600854) sensitivity. nih.gov The study highlighted five other thiourea derivatives that were particularly active against α-amylase, with percentage inhibitions ranging from 65% to 85%. researchgate.net While direct data on this compound was not available in these specific studies, the 4-nitrophenyl group is utilized in assays for measuring α-amylase and α-glucosidase activity, indicating the relevance of this chemical feature. toyobousa.comnih.gov

Table 1: Inhibition of Diabetes-Associated Enzymes by Select Thiourea Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Percent Inhibition (%) |

|---|---|---|---|

| Compound AH | α-Glucosidase | 47.9 | 86 ± 0.4 |

| Compound AH | PTP1B | 79.74 | 85 ± 0.5 |

| Compound E | α-Amylase | - | 85 ± 1.9 |

| Compound AG | α-Amylase | - | 82 ± 0.7 |

| Compound AF | α-Amylase | - | 75 ± 1.2 |

| Compound AD | α-Amylase | - | 72 ± 0.4 |

| Compound AH | α-Amylase | - | 65 ± 1.1 |

Data sourced from a study on novel thiourea derivatives. researchgate.net

Esterase and Protease Inhibition

The thiazole and thiourea scaffolds are present in inhibitors of various proteases. For example, dithiourea derivatives have been designed and synthesized as inhibitors of HIV-1 protease, with one compound showing 97.03 ± 0.37% inhibition at a concentration of 100 μM. nih.gov More recently, thiazole-based derivatives have been investigated as inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. mdpi.comnih.gov In one such study, N-(substituted-thiazol-2-yl)cinnamamide analogs were identified as the most active compounds, with IC₅₀ values against the viral protease ranging from 14.7 to 22.61 µM. nih.gov Another study found a thiazole-based thiazolidinone derivative to be a highly potent inhibitor of the SARS-CoV-2 main protease, with an IC₅₀ of 0.01 μM. mdpi.com

Tyrosinase Inhibition

Tyrosinase is the central enzyme in the production of melanin, and its inhibition is a key strategy for treating hyperpigmentation disorders and for applications in the food industry. nih.govmdpi.com The thiourea moiety is a known feature in many tyrosinase inhibitors, as it is believed to interact with the copper ions in the enzyme's active site. nih.gov

Several studies have confirmed the tyrosinase inhibitory potential of thiazole and thiourea derivatives. nih.govmdpi.commdpi.com One study repositioning existing thiourea-containing drugs found that ambazone (B518326) and thioacetazone significantly inhibited mushroom tyrosinase with IC₅₀ values of 15 μM and 14 μM, respectively. nih.govnih.gov In another investigation, a novel bis-thiazole derivative, 4-[bis(thiazol-2-ylamino)methyl]phenol, exhibited high tyrosinase inhibitory activity with an IC₅₀ value of 29.71 μM, which was significantly more potent than the standard inhibitor kojic acid. mdpi.com A resorcinyl-thiazole derivative known as Thiamidol has been identified as a particularly potent inhibitor of human tyrosinase, with an IC₅₀ of 1.1 μmol/L. northumbria.ac.uk

Table 2: Tyrosinase Inhibition by Select Thiazole/Thiourea Derivatives

| Compound | Enzyme Source | IC₅₀ (μM) |

|---|---|---|

| Thioacetazone | Mushroom Tyrosinase | 14 |

| Ambazone | Mushroom Tyrosinase | 15 |

| 4-[bis(thiazol-2-ylamino)methyl]phenol | Mushroom Tyrosinase | 29.71 |

| Thiamidol | Human Tyrosinase | 1.1 |

Data compiled from multiple studies. nih.govmdpi.comnorthumbria.ac.uk

Table of Mentioned Compounds

| Compound/Protein Name |

|---|

| This compound |

| 2-Amino-4-(p-nitrophenyl)thiazole |

| 3-(Trifluoromethyl)phenylthiourea |

| 4-[bis(thiazol-2-ylamino)methyl]phenol |

| Akt (Protein kinase B) |

| Alpha-Amylase |

| Alpha-Glucosidase |

| Alpha-synuclein |

| Ambazone |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Caspase-9 |

| Cyclin-dependent kinase 2 (CDK2) |

| Cytochrome c |

| Heat shock protein 90 (HSP90) |

| HIV-1 protease |

| Kojic acid |

| Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) |

| Prolyl oligopeptidase (POP) |

| Protein tyrosine phosphatase 1B (PTP1B) |

| SARS-CoV-2 main protease (Mpro/3CLpro) |

| Thiamidol |

| Thioacetazone |

| Tubulin |

| Tyrosinase |

Other Enzyme Targets and Inhibition Mechanisms

Thiazolylthiourea compounds and their structural relatives, including thiourea and thiazole derivatives, have been investigated for their ability to inhibit various enzymes beyond those commonly associated with primary disease pathways. This broad inhibitory action suggests that these scaffolds can interact with a range of biological targets, potentially leading to diverse therapeutic applications.

One significant area of investigation is the inhibition of urease. Thiourea-based compounds are recognized as potent inhibitors of this nickel-containing metalloenzyme, which is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The thiourea moiety is considered a substrate analog and can penetrate the narrow binding pocket of the urease active site. nih.gov Studies on various thiourea derivatives, including thiazolyl thioureas, have demonstrated their potential to inhibit bacterial urease with low micromolar efficacy. acs.org The mechanism often involves the thiourea fragment coordinating with the nickel ions in the enzyme's active site, disrupting its catalytic function. nih.govacs.org Some triazolo-thiadiazole derivatives, which share structural similarities, have shown competitive inhibition of urease. nih.gov

Another class of enzymes targeted by related structures are monoamine oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govnih.govyoutube.com Thiazolylhydrazone derivatives, which are structurally related to thiazolylthioureas, have been identified as effective MAO inhibitors. nih.gov The inhibition of these enzymes is a key strategy in treating depression and neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov

Additionally, thiourea derivatives have been evaluated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a primary approach for treating Alzheimer's disease. nih.gov Certain N-monosubstituted and N,N'-disubstituted thioureas have shown inhibitory activity against both AChE and BChE. nih.gov Furthermore, some thiourea derivatives have demonstrated inhibitory effects on β-glucuronidase, an enzyme implicated in the gastrointestinal side effects of certain drugs. nih.gov

The inhibitory mechanisms of these compounds are diverse and depend on the specific enzyme and the structural features of the inhibitor. For urease, the mechanism is often rapid, reversible, and involves direct binding to the active site. nih.gov For other enzymes, both competitive and non-competitive modes of inhibition have been observed. nih.gov

Table 1: Enzyme Inhibition by Thiazolylthiourea and Related Derivatives

| Compound/Derivative Class | Enzyme Target | Inhibition Value (IC50/Ki) | Reference |

|---|---|---|---|

| N-monoarylacetothiourea (b19) | H. pylori Urease | IC50 = 0.16 µM | nih.gov |

| Thiazolyl Thioureas | S. pasteurii Urease | Low micromolar Ki | acs.org |

| acs.orgnih.govresearchgate.nettriazolo[3,4-b] acs.orgresearchgate.netresearchgate.netthiadiazole (6a) | Urease | IC50 = 0.87 µM | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | IC50 = 50 µg/mL | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | IC50 = 60 µg/mL | nih.gov |

| Thiourea Derivative (E-9) | E. coli β-glucuronidase | IC50 = 2.68 µM | nih.gov |

Anti-parasitic Activities (e.g., Leishmanicidal Activity)

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. researchgate.net The search for new, effective, and less toxic treatments is a global health priority. In this context, thiazole and thiourea derivatives have emerged as promising candidates, demonstrating significant activity against various Leishmania species. nih.govresearchgate.net These compounds have shown efficacy against both the extracellular promastigote and intracellular amastigote forms of the parasite, which are the clinically relevant stages. nih.govnih.gov

Studies have explored a range of related heterocyclic compounds, including thiosemicarbazones, thiazolidines, and 1,3,4-thiadiazoles, revealing their potential as leishmanicidal agents. researchgate.netnih.govnih.gov For instance, certain thiosemicarbazone and thiazole compounds have displayed potent activity against Leishmania infantum. researchgate.net Similarly, derivatives of 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl] have shown significant effects against the promastigote form of L. major. nih.gov The anti-leishmanial action of thiourea-functionalized compounds has also been documented, highlighting the versatility of the thiourea scaffold in designing new anti-parasitic drugs. nih.gov The collective evidence points to this broad family of sulfur- and nitrogen-containing heterocycles as a valuable starting point for the development of novel therapies for leishmaniasis.

Effects on Promastigote and Amastigote Forms

A critical evaluation criterion for any potential anti-leishmanial drug is its effectiveness against both the promastigote and amastigote stages of the parasite's life cycle. nih.gov Promastigotes are the motile, flagellated forms found in the sandfly vector, while amastigotes are the non-motile, intracellular forms that replicate within host macrophages. nih.gov

Research on thiazole and its derivatives has shown that these compounds can inhibit the growth of L. infantum promastigotes and also reduce the survival of intracellular amastigotes within macrophages. nih.govresearchgate.net For example, a study on a series of thiazole compounds reported inhibitory concentrations (IC₅₀) against promastigotes ranging from 8.62 to 34.36 µM. researchgate.net Some of these compounds also effectively reduced the survival of amastigotes at similar concentrations. researchgate.net

Thiazolidine (B150603) derivatives, which contain a related five-membered ring, have also been assessed against L. infantum. nih.gov In one study, these compounds exhibited IC₅₀ values against promastigotes ranging from 0.42 to 142.43 µM, with the most potent compound also showing a low IC₅₀ of 0.65 µM against amastigotes. nih.gov This demonstrates efficacy against both parasitic forms. nih.gov The selectivity of these compounds is a key parameter, often expressed as a selectivity index (SI), which compares the cytotoxicity against mammalian cells to the activity against the parasite. Higher SI values are desirable, indicating greater selectivity for the parasite.

Table 2: Leishmanicidal Activity of Thiazole/Thiazolidine Derivatives

| Compound Class | Parasite Form | Parasite Species | Activity (IC50) | Cytotoxicity (CC50) | Reference |

|---|---|---|---|---|---|

| Thiosemicarbazone/Thiazole | Promastigotes | L. infantum | 8.62 - 34.36 µM | 31.80 - 196.38 µM (Peritoneal Macrophages) | researchgate.net |

| Thiazolidine (Compound 7a) | Promastigotes | L. infantum | < 1 µM | 8.52 - 126.83 µM (J774 Macrophages) | nih.gov |

| Thiazolidine (Compound 7a) | Amastigotes | L. infantum | 0.65 µM | 8.52 - 126.83 µM (J774 Macrophages) | nih.gov |

| 1,4-disubstituted-1,2,3-triazole (Compound 6) | Promastigotes | L. amazonensis | 14.64 µM | 547.88 µM (Peritoneal Macrophages) | mdpi.com |

| 1,4-disubstituted-1,2,3-triazole (Compound 6) | Amastigotes | L. amazonensis | 17.78 µM | 547.88 µM (Peritoneal Macrophages) | mdpi.com |

Ultrastructural Changes and Nitrite (B80452) Release as Mechanistic Markers

To understand how thiazolylthiourea-related compounds exert their leishmanicidal effects, researchers have examined the morphological and cellular changes they induce in the parasite. A common method is transmission electron microscopy, which can reveal damage to the parasite's ultrastructure. researchgate.netnih.govmdpi.com

Studies on Leishmania parasites treated with thiazole and thiazolidine derivatives have reported significant ultrastructural alterations. researchgate.netnih.gov These changes often include shrinkage of the cell body, shortening or complete loss of the flagellum, and extensive vacuolization of the cytoplasm. researchgate.netnih.gov Damage to the mitochondria is a frequently observed and critical effect. This can manifest as mitochondrial swelling, depolarization of the mitochondrial membrane, and disruption or breakdown of the mitochondrial cristae. researchgate.netmdpi.comnih.gov Alterations to the kinetoplast (the mitochondrial DNA-containing structure) have also been noted. mdpi.comnih.gov Such damage to the mitochondria is indicative of a dysfunctional organelle, which can trigger apoptosis-like programmed cell death in the parasite. nih.govnih.gov

Another mechanistic marker investigated is the production of nitric oxide (NO) by host macrophages upon infection and treatment. nih.govnih.gov Nitric oxide is a potent microbicidal molecule that macrophages use to kill intracellular pathogens like Leishmania. nih.govnih.govplos.org Therefore, compounds that can stimulate NO release in infected macrophages could contribute to parasite clearance. However, the role of NO can be complex. While some compounds enhance NO production, studies on certain thiazole derivatives found that they did not induce increased nitrite (a stable metabolite of NO) release from infected macrophages, even while being effective at killing the parasites. nih.gov This suggests that their mechanism of action might be independent of host cell NO production and more reliant on direct toxicity to the parasite, as evidenced by the severe ultrastructural damage. nih.gov In contrast, other studies with different compound classes have shown that increased nitrite levels can be a marker of anti-leishmanial activity. mdpi.com

Antioxidant Activity Investigations

Compounds containing thiourea and thiazole moieties are of significant interest for their antioxidant properties. researchgate.netmdpi.com Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. researchgate.net Antioxidants can counteract this by donating electrons or hydrogen atoms to neutralize free radicals. researchgate.netnih.gov

The antioxidant potential of thiourea and thiazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. researchgate.netnih.gov In the DPPH assay, an antioxidant compound reduces the stable, purple-colored DPPH radical to a yellow-colored, non-radical form, with the change in absorbance being proportional to the scavenging activity. nih.govhueuni.edu.vn

Studies have shown that various derivatives can effectively scavenge these radicals. For instance, research on 1,3-diphenyl-2-thiourea (DPTU) demonstrated significant DPPH and ABTS radical scavenging capacity. researchgate.nethueuni.edu.vn The presence of phenolic groups on thiazole derivatives also greatly enhances their antioxidant activity, as these groups are excellent hydrogen donors. nih.govmdpi.comnih.gov

Theoretical and experimental studies suggest that the primary mechanism for the antioxidant action of many thiourea derivatives is hydrogen atom transfer (HAT), where a hydrogen atom is donated to the free radical. researchgate.nethueuni.edu.vn This is often favored over the single electron transfer (SET) mechanism. researchgate.nethueuni.edu.vn The ability of these compounds to inhibit lipid peroxidation has also been noted, highlighting their potential to protect biological membranes from oxidative damage. mdpi.com

Table 3: Antioxidant Activity of Representative Thiourea and Thiazole Derivatives

| Compound/Derivative Class | Assay | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 mM | researchgate.net |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 mM | researchgate.nethueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 mM | researchgate.net |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 mM | researchgate.nethueuni.edu.vn |

| Thiazolidinone Derivative (TZD 5) | DPPH | 27.50 µM | saudijournals.com |

| Phenolic Thiazole (Compound 5a) | ABTS | Lower IC50 than Ascorbic Acid | nih.gov |

Tabular Summary of Compounds

Structure Activity Relationship Sar and Rational Design of Thiazolylthiourea Derivatives

Impact of Substituents on Biological Potency

The biological potency of thiazolylthiourea derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

The nitrophenyl group is a critical component of the 1-(4-(4-nitrophenyl)thiazol-2-yl)thiourea scaffold, and modifications to this moiety can lead to substantial changes in biological activity. The presence of an electron-withdrawing group like the nitro (-NO2) group in the para position of the phenyl ring attached to the thiazole (B1198619) core is often beneficial for various biological activities, including antimicrobial and anticancer effects.

In a broader context of related thiourea (B124793) derivatives, the electronic nature of the substituent on the phenyl ring plays a crucial role. For instance, in a series of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, which share some structural similarities, the nitro group was found to be important for their trypanocidal activity. sapub.org The high electronegativity of the nitro group can enhance the molecule's ability to participate in hydrogen bonding or other electronic interactions with target enzymes or receptors.

The introduction of halogen atoms (e.g., -F, -Cl, -Br) and methoxy (B1213986) (-OCH3) groups onto the phenyl ring of thiazolylthiourea derivatives has been a common strategy to modulate their biological activity. These substituents can influence the compound's potency through a combination of electronic and steric effects.

Halogen Substituents: Halogens are known to increase lipophilicity and can act as hydrogen bond acceptors. Their electron-withdrawing nature can also influence the electronic environment of the aromatic ring. In studies of related phenylthiourea (B91264) derivatives, the introduction of a chlorine atom at the C3 position of the terminal benzene (B151609) ring was found to enhance inhibitory activity against both standard and methicillin-resistant isolates of Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net

Methoxy Substituents: The methoxy group is an electron-donating group and can also participate in hydrogen bonding. In a study of N,4-diaryl-1,3-thiazole-2-amines, which are structurally related to the title compound, the presence of a 2,4-dimethoxy substitution on an amino-linked phenyl ring led to a significant enhancement of antiproliferative activity. researchgate.net Specifically, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibited potent antiproliferative activity with IC50 values in the sub-micromolar range against three different cancer cell lines. researchgate.net Another study on thiazole derivatives indicated that the presence of an electron-donating methoxy group in the para position of the benzene ring at the thiazole moiety was beneficial for antimicrobial activity. nih.gov

The following table summarizes the antiproliferative activity of some substituted thiazole derivatives, illustrating the impact of different substituents.

| Compound ID | Substituent on Phenyl Ring | Cancer Cell Line | IC50 (µM) |

| 10s | 2,4-dimethoxy (on N-phenyl) | SGC-7901 | 0.36 |

| 10s | 2,4-dimethoxy (on N-phenyl) | A549 | 0.86 |

| 10s | 2,4-dimethoxy (on N-phenyl) | HCT-116 | 0.52 |

| 5 | N4-Benzyl (thiazoline derivative) | L1210 | 3 |

| 5 | N4-Benzyl (thiazoline derivative) | P388 | 1 |

This table presents data for structurally related compounds to illustrate the effect of substituents.

The incorporation of additional heterocyclic rings, such as piperazine (B1678402), into the thiazolylthiourea scaffold is a strategy employed to enhance biological activity and improve pharmacokinetic properties. The piperazine ring is a common pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds and its basic nature, which can improve solubility and bioavailability. researchgate.net

In a series of (piperazinylbutyl)thiazolidinone derivatives, the piperazine moiety served as a key linker and contributed to the compounds' antipsychotic activity. researchgate.net While not directly a thiourea derivative, this highlights the utility of the piperazine ring in modulating the properties of thiazole-containing compounds. The nitrogen atoms in the piperazine ring can be substituted to introduce a variety of functional groups, allowing for fine-tuning of the molecule's properties.

Stereochemical Influences on Biological Activity

Stereochemistry can play a crucial role in the biological activity of a drug molecule, as stereoisomers can exhibit different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are chiral and can interact differently with enantiomers or diastereomers of a compound.

For thiazolylthiourea derivatives, the presence of chiral centers can arise from substitutions on the core structure. While specific studies on the stereochemical influences of this compound are not widely available, the general principles of stereoselectivity in drug action are applicable. For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that the stereochemistry was critical for biological function. nih.gov This stereoselectivity was attributed to differences in uptake and interaction with the biological target. nih.gov

In the context of thiazole derivatives, a study on the stereoselective synthesis of a thiazole derivative and its subsequent reaction product showed that the two compounds had different cytotoxic activities. nih.gov This underscores the importance of stereochemistry in determining the biological outcome. Therefore, the rational design of thiazolylthiourea derivatives should consider the stereochemical aspects to optimize their therapeutic potential.

Pharmacophore Modeling and Computational Approaches to SAR

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov This approach is particularly useful in the absence of a known 3D structure of the biological target.

For thiazolylthiourea derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The thiourea moiety itself contains hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom). The nitrophenyl group provides an aromatic ring and a hydrogen bond acceptor (the nitro group).

A typical pharmacophore model for a kinase inhibitor, a common target for such compounds, might include:

One or more hydrogen bond acceptors.

One or more hydrogen bond donors.

A hydrophobic feature.

An aromatic ring.

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can further elucidate the SAR of these compounds. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties, while molecular docking predicts the binding mode and affinity of a ligand to its target receptor. These computational tools can guide the design of new derivatives with enhanced potency and selectivity.

Strategies for Enhanced Selectivity and Potency through Structural Modification

The rational design of more selective and potent thiazolylthiourea derivatives involves a multi-pronged approach based on the SAR principles discussed above.

Key strategies include:

Systematic Substitution on the Phenyl Ring: Based on the observed effects of electron-donating and electron-withdrawing groups, a systematic exploration of various substituents on the nitrophenyl ring can be undertaken. This would involve synthesizing and testing a library of compounds with different functional groups at various positions to identify the optimal substitution pattern for the desired biological activity.

Introduction of Diverse Heterocyclic Moieties: Incorporating different heterocyclic rings in place of or as substituents on the core structure can modulate the compound's properties. For example, replacing the piperazine ring with other heterocycles like morpholine (B109124) or piperidine (B6355638) can alter the molecule's polarity, basicity, and hydrogen bonding capacity, leading to changes in activity and selectivity.

Stereochemical Control: For derivatives with chiral centers, the synthesis and evaluation of individual stereoisomers are crucial. This allows for the identification of the more active and less toxic isomer, leading to a more refined drug candidate.

Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can lead to improved properties. For example, the nitro group could be replaced with other electron-withdrawing groups like a cyano or a sulfone group to fine-tune the electronic properties and potentially reduce toxicity.

Computational-Guided Design: Utilizing pharmacophore models and docking studies can help in prioritizing the synthesis of compounds that are most likely to be active. This computational pre-screening can save significant time and resources in the drug discovery process.

By employing these strategies, it is possible to systematically optimize the structure of this compound to develop derivatives with enhanced therapeutic potential.

Advanced Research Directions and Potential Applications in Chemical Biology

Development of Novel Chemical Probes based on 1-(4-(4-Nitrophenyl)thiazol-2-yl)thiourea Scaffold

Chemical probes are essential tools for dissecting biological processes. The this compound scaffold is a promising starting point for the rational design of various classes of probes to investigate cellular functions with high precision.

Fluorescent Probes: The thiazole (B1198619) core is a component of many fluorescent dyes. bohrium.com By chemically modifying the this compound structure, for instance, by conjugating it to a known fluorophore or by creating derivatives that exhibit environment-sensitive fluorescence, it is possible to develop probes for imaging specific cellular components or monitoring dynamic processes. nih.govnih.gov These probes could be used to track the molecule's localization within cells, providing insights into its potential sites of action.

Biotinylated Derivatives for Target Identification: To identify the specific biomolecular targets of this compound, a biotin (B1667282) tag can be appended to the molecule. This modification allows for the capture of any protein-ligand complexes using streptavidin-coated beads, a technique known as affinity purification. The captured proteins can then be identified using mass spectrometry, revealing the direct binding partners of the compound within the proteome.

Photoaffinity Labels: For a more robust identification of target proteins, photoaffinity labeling is a powerful technique. researchgate.net This involves incorporating a photoreactive group, such as a diazirine or an aryl azide (B81097), into the structure of this compound. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, enabling unambiguous target identification even for weak or transient interactions.

Clickable Analogs for Bioorthogonal Chemistry: Introducing a "clickable" functional group, like an alkyne or an azide, onto the scaffold would render it compatible with bioorthogonal chemistry. This would allow researchers to tag and visualize the molecule in living systems without interfering with native biological processes, opening up avenues for dynamic tracking and functional studies in complex biological environments. chemscene.com

Table 1: Potential Chemical Probes and Their Research Applications

| Probe Type | Modification on Scaffold | Potential Research Application |

|---|---|---|

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) | Cellular imaging, tracking subcellular localization, fluorescence polarization assays. |

| Biotinylated Derivative | Addition of a biotin tag via a linker | Affinity-based target protein pull-down and identification. |

| Photoaffinity Label | Incorporation of a photoreactive group (e.g., diazirine) | Covalent cross-linking to identify direct binding targets in complex mixtures. |

| Clickable Analog | Addition of an alkyne or azide group | Bioorthogonal ligation for in-situ labeling, tracking, and imaging in live cells. |

Investigation of New Biological Targets and Pathways for Thiazolylthioureas